![molecular formula C15H10FNO B12951449 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. For instance, the precursor may undergo a Friedel-Crafts alkylation followed by cyclization and fluorination steps. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on the desired transformation.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one can be compared with other carbazole derivatives, such as:
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photoredox catalyst.
3-(9-ethyl-9H-carbazol-3-yl)-4-methylthieno[2,3-b]thiophene-2,5-dicarboxylate: Used in the synthesis of metal-organic frameworks.
The uniqueness of this compound lies in its specific fluorine substitution, which can impart distinct chemical and biological properties compared to other carbazole derivatives.
Propiedades
Fórmula molecular |
C15H10FNO |
|---|---|
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
10-fluoro-2,6-dihydro-1H-cyclopenta[c]carbazol-3-one |
InChI |
InChI=1S/C15H10FNO/c16-10-2-1-3-11-15(10)14-9-5-7-13(18)8(9)4-6-12(14)17-11/h1-4,6,17H,5,7H2 |
Clave InChI |
OTUNAOWPJCRXAI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C3=C(C=C2)NC4=C3C(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


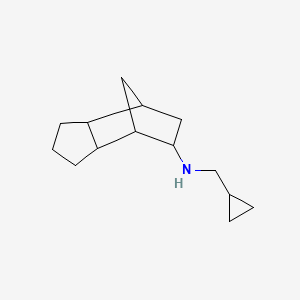

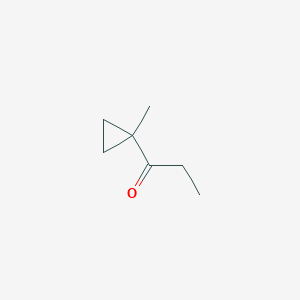

![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
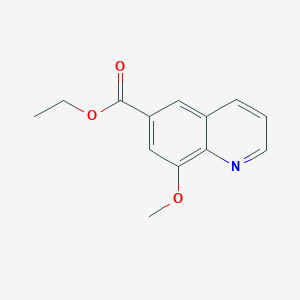
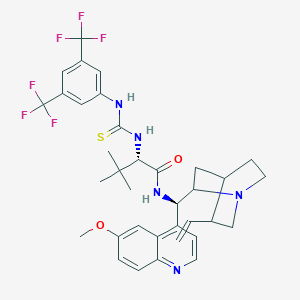

![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
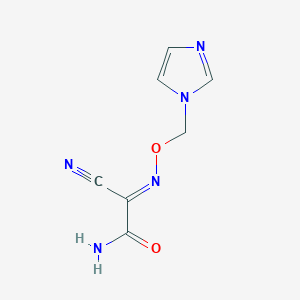
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
